{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-10-9-12-3-1-2-4-15(12)16(19)11-17(20)21/h1-8,16H,9-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJBZIOUOASLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C17H16ClNO4S
- Molecular Weight: 365.83 g/mol
- IUPAC Name: 2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
- CAS Registry Number: 116-29-0
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its effects on neurological and inflammatory conditions.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Neuroinflammation: Studies suggest that the compound may reduce neuroinflammatory markers in models of neurodegenerative diseases.
- Modulation of Neurotransmitter Systems: It has been shown to affect serotonin and dopamine pathways, potentially influencing mood and cognition.
Research Findings
Several studies have evaluated the pharmacological effects of this compound:
-
Neuroprotective Effects:
- In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Anti-inflammatory Properties:
- Animal models have shown that treatment with this compound significantly reduces markers of inflammation (e.g., TNF-alpha and IL-6) in the brain and peripheral tissues.
-
Analgesic Activity:
- The compound exhibited analgesic effects in pain models, indicating its potential use in pain management therapies.
Case Study 1: Neuroprotection in Alzheimer's Model
A study conducted on transgenic mice expressing Alzheimer’s pathology found that administration of this compound resulted in:
- A significant reduction in amyloid-beta plaque formation.
- Improvement in cognitive function as measured by maze tests.
Case Study 2: Inflammation Reduction in Arthritis Model
In a collagen-induced arthritis model:
- Treatment with the compound led to a marked decrease in joint swelling and pain.
- Histological analysis revealed reduced synovial inflammation compared to control groups.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is C15H15ClN2O2S, with a molecular weight of approximately 322.8 g/mol. The presence of the tetrahydroisoquinoline core combined with a sulfonamide group suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to tetrahydroisoquinolines. For instance, derivatives of tetrahydroisoquinoline have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain sulfonamide derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . This suggests that {2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid could be explored further for its anticancer properties.
Acetylcholinesterase Inhibition
The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have shown promising inhibitory activity against acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This mechanism is vital for cognitive function and memory retention.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonylation techniques. For example, the introduction of a sulfonamide group can be achieved through electrophilic aromatic substitution reactions followed by functionalization at the isoquinoline core.
Derivatives and Analogues
Research has also focused on synthesizing analogues of this compound to enhance its biological activity or reduce toxicity. Variations in substituents on the isoquinoline ring or the sulfonamide group can significantly affect the pharmacological profile .
Case Studies and Research Findings
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: {2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
- Molecular Formula: C₁₇H₁₆ClNO₄S
- Molecular Weight : 365.83 g/mol
- CAS Number : 378227-98-6 (Aladdin Scientific)
- SMILES : OC(=O)CC1c2ccccc2CCN1S(=O)(=O)c1ccc(cc1)Cl
Structural Features: This compound comprises a tetrahydroisoquinoline core substituted with a 4-chlorophenylsulfonyl group at position 2 and an acetic acid moiety at position 1.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural distinctions:
Physicochemical and Pharmacokinetic Properties
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenylsulfonyl analog () has an electron-donating methoxy group, which may reduce binding affinity but improve solubility .
Functional Group Impact :
Research Findings and Implications
- Substituent-Driven Activity : The 4-chlorophenylsulfonyl group likely enhances target engagement in hydrophobic pockets, while acetic acid improves solubility. Replacement with thiophene or methoxyphenyl groups alters electronic and steric profiles, impacting potency and selectivity .
- Functional Group Optimization : Conversion to esters or amides () may balance solubility and bioavailability, critical for drug development .
Preparation Methods
Formation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is typically synthesized via a Pictet-Spengler cyclization or Bischler-Napieralski reaction . A representative approach, as detailed in WO2001068609A1, involves:
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Acetamide formation : Reacting 3,4-dimethoxyphenylethylamine with 4-chlorophenyl acetyl chloride in dichloromethane at 0–5°C to yield N-[2-(3,4-dimethoxy-phenyl)-ethyl]-4-chlorophenyl-acetamide.
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Cyclization : Treating the acetamide with phosphorus oxychloride (POCl₃) in toluene under reflux (110°C, 12 hours) to form the tetrahydroisoquinoline backbone.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetamide formation | DCM, 0–5°C, 2 hours | 85–90 |
| Cyclization | POCl₃, toluene, reflux | 70–75 |
Sulfonation at Position 2
Introducing the 4-chlorophenylsulfonyl group requires electrophilic aromatic sulfonation or direct substitution . RU2082711C1 highlights the use of sulfur trioxide (SO₃) complexes in chlorinated solvents:
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Sulfonation : Reacting the tetrahydroisoquinoline intermediate with 4-chlorobenzenesulfonyl chloride in the presence of aluminum chloride (AlCl₃) in dichloroethane at 40°C for 6 hours.
Optimization Insight :
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Excess AlCl₃ (1.5 equivalents) improves regioselectivity for the para position.
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Lower temperatures (≤40°C) minimize side reactions such as over-sulfonation.
Key Reaction Mechanisms
Cyclization Mechanism
The Bischler-Napieralski reaction proceeds via iminium ion intermediacy :
Sulfonation Pathway
Electrophilic substitution occurs at the electron-rich para position of the tetrahydroisoquinoline’s aromatic ring:
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Generation of electrophilic SO₃⁺ via AlCl₃-mediated activation of 4-chlorobenzenesulfonyl chloride.
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Attack by the aromatic ring to form a sigma complex, stabilized by resonance.
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Deprotonation to restore aromaticity, yielding the sulfonated product.
Optimization of Reaction Conditions
Solvent Selection
Catalytic Enhancements
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Adding molecular sieves (3Å) during cyclization absorbs water, shifting equilibrium toward product formation.
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate sulfonation kinetics by 30%.
Analytical Characterization
Post-synthesis validation employs:
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LC-MS : Confirms molecular ion peaks (e.g., m/z 436 [M+H]⁺).
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¹H NMR : Distinct signals for sulfonyl (δ 7.8–8.1 ppm) and acetic acid protons (δ 3.6–4.0 ppm).
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IR Spectroscopy : Strong absorption at 1700 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch).
Challenges and Alternative Approaches
Regioselectivity in Sulfonation
Competing sulfonation at meta positions is mitigated by:
Q & A
Q. Purity Assessment :
- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm); target ≥95% purity .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Cl percentages .
What experimental strategies resolve contradictions in reported biological activity data for structurally similar tetrahydroisoquinoline derivatives?
Answer:
Discrepancies often arise from substituent effects or assay variability. To address this:
- Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing sulfonyl with carbonyl groups) and test in parallel using standardized assays (e.g., AMPA receptor antagonism in cortical neurons) .
- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values to differentiate potency variations (e.g., sulfonyl groups may enhance receptor binding vs. methoxy derivatives) .
- Target Engagement Assays : Use radioligand binding (³H-labeled compounds) or CRISPR-mediated receptor knockouts to validate specificity .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuropharmacological activity?
Answer:
Key Structural Modifications and Effects :
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 1-Acetic Acid | Esterification (e.g., ethyl ester) | Improved BBB penetration but reduced potency | |
| 2-Sulfonyl | 4-Cl vs. 4-OCH₃ substitution | 4-Cl enhances receptor affinity (~10-fold) | |
| Tetrahydroisoquinoline Core | 6,7-Dimethoxy substitution | Increased anticonvulsant activity (AMPA antagonism) |
Q. Methodology :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in AMPA receptor pockets .
- In Vivo Testing : Evaluate seizure suppression in rodent models (e.g., maximal electroshock test) .
What mechanistic approaches elucidate the compound’s interaction with neurological targets like AMPA receptors?
Answer:
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure inhibition of glutamate-induced currents .
- Fluorescence Polarization : Competitive binding assays with fluorescent AMPA receptor ligands (e.g., FITC-conjugated CNQX) .
- Metabolic Stability Studies : Incubate with liver microsomes to assess CYP450-mediated degradation, correlating with in vivo half-life .
How does the electronic nature of the 4-chlorophenylsulfonyl group influence the compound’s reactivity and stability?
Answer:
The electron-withdrawing Cl substituent:
- Enhances Sulfonyl Stability : Reduces nucleophilic attack on the sulfur center .
- Modulates pKa : Lowers the pKa of the acetic acid group (~2.8 vs. 4.7 for non-sulfonyl analogs), affecting solubility .
- Reactivity in Cross-Coupling : Facilitates Suzuki-Miyaura reactions at the phenyl ring (e.g., with boronic acids) under Pd catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
